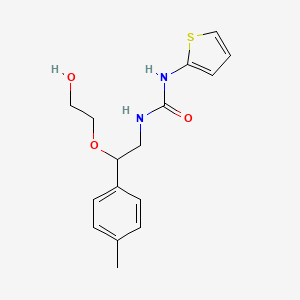

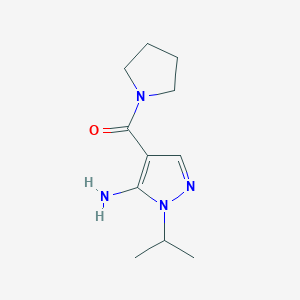

N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

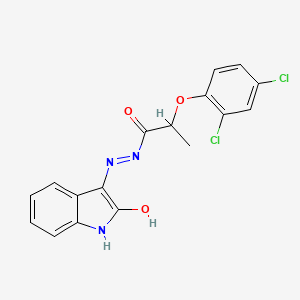

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide” is a chemical compound with the CAS Number: 362482-24-4 . It has a molecular weight of 227.29 . The IUPAC name for this compound is N-(5-ethyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel dehydroabietic acid derivatives bearing 1,3,4-thiadiazole moiety were designed and synthesized . The synthesis of 2-amino-5-dehydroabietyl-1,3,4-thiadiazole was carried out according to a previous study .Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by IR, MS, 1H-NMR, 13C-NMR, and elemental analysis .Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Activity

The study by Başoğlu et al. (2013) involved microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties, which were evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated moderate antimicrobial activity against tested microorganisms, indicating the potential of thiadiazole derivatives in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Molluscicidal Properties

El-bayouki and Basyouni (1988) reported on thiazolo[5,4-d]pyrimidines with molluscicidal properties, showcasing the potential of thiadiazole compounds in addressing schistosomiasis by targeting the intermediate host snails. This highlights the role of such compounds in public health applications, particularly in controlling parasitic diseases (El-bayouki & Basyouni, 1988).

Angiotensin II Receptor Antagonistic Activities

Kohara et al. (1996) described the synthesis of benzimidazole derivatives bearing acidic heterocycles, including thiadiazoles, which showed promising angiotensin II receptor antagonistic activities. These compounds were evaluated for both in vitro and in vivo activities, demonstrating potential therapeutic applications in cardiovascular diseases (Kohara, Kubo, Imamiya, Wada, Inada, & Naka, 1996).

DNA/BSA Binding and Anticancer Agents

Li et al. (2020) explored the interaction of dehydroabietic acid derivatives with DNA and bovine serum albumin (BSA), demonstrating selective cytotoxicity and potent anticancer activity, especially against the A431 cell line. This research indicates the potential of thiadiazole derivatives in cancer therapy (Li, Fei, Wang, Kong, & Long, 2020).

Insecticidal Activity

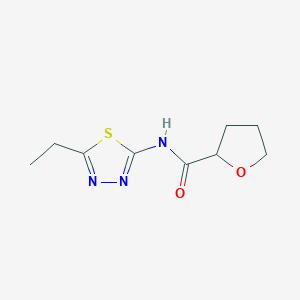

Fadda et al. (2017) utilized N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, which were assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work showcases the agricultural applications of thiadiazole derivatives in pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Direcciones Futuras

The future directions for “N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide” could involve further studies on its potential biological activities, given the broad spectrum of activities displayed by 1,3,4-thiadiazoles . Additionally, more research could be conducted to explore its synthesis, chemical reactions, and physical and chemical properties.

Propiedades

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h6H,2-5H2,1H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBVPDRSYCAPEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2654374.png)

![3-[(2-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2654375.png)

![3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654377.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654379.png)

![2-(5-oxo-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2654383.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)